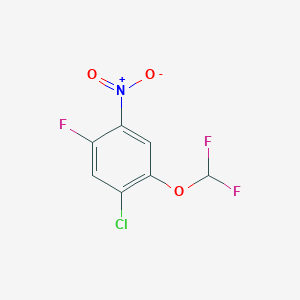

![molecular formula C54H72N4Si2 B3079497 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene CAS No. 1070876-63-9](/img/structure/B3079497.png)

1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene

Descripción general

Descripción

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, also known as IPr, is a type of N-heterocyclic carbene (NHC) ligand . It is used in the field of homogeneous catalysis . It is also used as a ligand for Pd complexes for amination reaction of aryl halides and as a reagent for C-C bond formation reactions .

Synthesis Analysis

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene involves complex chemical reactions. For instance, it has been used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Molecular Structure Analysis

The molecular structure of 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene is complex. It has been solved using direct methods and all non-hydrogen atoms were refined anisotropically .Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene is involved in various chemical reactions. For example, it has been used as a selective Au (I) catalyst for hydroaminations .Physical and Chemical Properties Analysis

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene has a molecular weight of 388.59 . It is a solid at room temperature and has a melting point of 213-217 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Tretiakov and Roesky (2016) explored the synthesis of a base-stabilized dichlorosilylene using bis(2,6-diisopropylphenyl)imidazol-2-ylidene, emphasizing its stability and potential for further substitution and reduction reactions (Tretiakov & Roesky, 2016).

- MacKinnon and Baird (2003) studied the synthesis and crystallographic characterization of a nickel(II) complex containing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, highlighting its reactivity in ethylene dimerization (MacKinnon & Baird, 2003).

Catalytic Applications

- Fortman, Slawin, and Nolan (2010) demonstrated the ability of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper to activate a wide range of X−H bonds, including C−H, N−H, P−H, and others, for forming Cu-centered complexes (Fortman, Slawin, & Nolan, 2010).

- Jafarpour, Huang, Stevens, and Nolan (1999) found that ruthenium complexes with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene were effective catalyst precursors for ring-closing olefin metathesis (Jafarpour, Huang, Stevens, & Nolan, 1999).

- Wei, Zhang, Luo, Xu, Mei, and Cai (2016) synthesized mono- and bis-NHC complexes of tantalum and niobium, using 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, which showed catalytic efficiency in CO2 and propylene oxide cycloaddition (Wei et al., 2016).

Reactivity and Complex Formation

- Michelet, Colard-Itté, Thiery, Guillot, Bour, and Gandon (2015) synthesized and characterized a dibromoindium(III) cation complex with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, noting its catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations (Michelet et al., 2015).

- Thakur, Bheemireddy, and Bhatta (2017) reported a manganese(II)-NHC-phosphane complex with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, representing a novel Mn(II)-NHC complex with unique bonding and magnetic properties (Thakur, Bheemireddy, & Bhatta, 2017).

Photophysical Properties

- Vogler (2017) observed luminescence in 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride, both in solution and solid state, suggesting MLCT triplet emission (Vogler, 2017).

Mecanismo De Acción

Target of Action

The primary target of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene, also known as IPr, is metal ions in various catalytic reactions . It acts as a ligand, binding to the metal ions and facilitating their interaction with other molecules in the reaction .

Mode of Action

IPr interacts with its targets by forming a complex with the metal ions . This complex acts as a catalyst, promoting various types of reactions such as the amination of aryl halides and C-C bond formation reactions . The formation of this complex results in changes in the reactivity and selectivity of the metal ions .

Biochemical Pathways

The IPr-metal ion complex affects several biochemical pathways. For instance, it has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans . In this transformation, the complex acts as a catalyst, promoting the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .

Pharmacokinetics

Its solubility in methanol suggests that it may be absorbed and distributed in the body if ingested or inhaled

Result of Action

The molecular and cellular effects of IPr’s action are primarily observed in the context of chemical reactions. By forming a complex with metal ions, IPr can significantly enhance the efficiency and selectivity of these reactions . This can lead to the production of desired products in higher yields and purities .

Action Environment

The action, efficacy, and stability of IPr can be influenced by various environmental factors. For instance, it should be stored under inert gas to prevent decomposition . Additionally, it should be protected from air and moisture, as these can potentially react with the compound and affect its stability and reactivity . Temperature is another important factor, as it can influence the rate and outcome of the reactions in which IPr is involved .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. The compound’s imidazol-2-ylidene groups are known to form strong bonds with transition metals, which can lead to the activation or inhibition of enzymatic activities. For example, it can act as a ligand for palladium complexes, which are used in catalytic processes such as cross-coupling reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, potentially altering their function and leading to changes in cellular behavior. For instance, its interaction with metal ions can affect the redox state of cells, thereby influencing oxidative stress responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s imidazol-2-ylidene groups can coordinate with metal centers in enzymes, leading to either inhibition or activation of enzymatic functions. This coordination can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of air or moisture. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzymatic activities and metabolic pathways. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, its interaction with metal ions can affect the catalytic activity of enzymes involved in redox reactions, thereby altering the balance of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Its localization is essential for its function, as it allows the compound to modulate cellular processes at the molecular level .

Propiedades

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]silylidenesilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N4Si2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKIJSQHFHLLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Si]=[Si]=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)

![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)